molecular formula C17H11Cl2NO2 B1420662 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-65-9

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420662
CAS No.: 1160263-65-9
M. Wt: 332.2 g/mol
InChI Key: COCIVTXUFNHEGK-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of a chloro group at the 8th position, a methoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The resulting quinoline derivative is then chlorinated at the 8th position using reagents like phosphorus oxychloride or thionyl chloride. The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted quinoline derivatives
  • Quinoline N-oxide derivatives
  • Dihydroquinoline derivatives
  • Biaryl compounds

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: It can be used in the development of antimalarial, antibacterial, and anticancer agents .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens . The presence of the chloro and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

  • 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
  • 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
  • 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness: 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is unique due to the specific positioning of the methoxy group on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar quinoline derivatives .

Properties

IUPAC Name

8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-11-7-5-10(6-8-11)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIVTXUFNHEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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